molecular formula C12H11NO3 B186871 (3-Formyl-indol-1-yl)-acetic acid methyl ester CAS No. 351015-73-1

(3-Formyl-indol-1-yl)-acetic acid methyl ester

Cat. No. B186871
M. Wt: 217.22 g/mol
InChI Key: ZKSBNZGJGCIDPQ-UHFFFAOYSA-N
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Description

“(3-Formyl-indol-1-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used in proteomics research .


Synthesis Analysis

The synthesis of indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, has been a topic of interest in recent years . One method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .


Molecular Structure Analysis

The molecular structure of “(3-Formyl-indol-1-yl)-acetic acid methyl ester” can be represented by the formula C12H11NO3 . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Pyrolysis of Polysaccharides

The study by Ponder and Richards (2010) investigates the pyrolytic behavior of natural and synthetic polysaccharides, emphasizing chemical mechanisms involved in forming small carbon compounds like acetic acid during pyrolysis. This research provides insights into the decomposition pathways of complex biomolecules, potentially relevant for understanding similar processes in related chemical structures (Ponder & Richards, 2010).

Bacterial Catabolism of Indole-3-Acetic Acid

Laird, Flores, and Leveau (2020) summarize the known gene clusters in bacteria responsible for degrading or assimilating indole-3-acetic acid (IAA), a compound structurally related to the topic of interest. This work underlines the broader ecological and biochemical significance of indole derivatives in microbial communities (Laird, Flores, & Leveau, 2020).

Indole Derivatives and Hepatic Protection

Wang et al. (2016) review the pharmacokinetics and protective effects of indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, on chronic liver diseases. This highlights the therapeutic potential of indole structures in treating liver-related conditions (Wang et al., 2016).

Applications of Organic Acids and Esters

  • Alhamad, Alrashed, Munif, and Miskimins (2020) provide a comprehensive review of the use of organic acids, including acetic acid, in oil and gas operations, particularly for acidizing jobs. This highlights the industrial and environmental applications of organic acids (Alhamad, Alrashed, Munif, & Miskimins, 2020).

  • Gao, Ma, and Xu (2011) discuss the biotechnological routes based on lactic acid production from biomass, including the synthesis of valuable chemicals from lactic acid. Such reviews underscore the significance of biomass-derived chemicals in pharmaceutical and industrial applications (Gao, Ma, & Xu, 2011).

Safety And Hazards

When handling “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, have attracted increasing attention in recent years due to their significant role in cell biology and various biologically vital properties . Future research may focus on the development of novel methods of synthesis and the exploration of their therapeutic possibilities .

properties

IUPAC Name

methyl 2-(3-formylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSBNZGJGCIDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354389
Record name Methyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Formyl-indol-1-yl)-acetic acid methyl ester

CAS RN

351015-73-1
Record name Methyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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